Ethyl hexacosanoate

描述

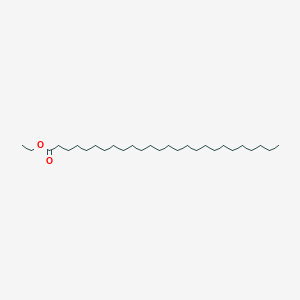

Ethyl hexacosanoate, also known as cerotic acid ethyl ester, is a long-chain fatty acid ester. It is composed of hexacosanoic acid and ethanol. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl hexacosanoate can be synthesized through the esterification of hexacosanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Hexacosanoic acid+EthanolH2SO4Ethyl hexacosanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield hexacosanoic acid and ethanol.

Reduction: It can be reduced to hexacosanol using reducing agents like lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts like sodium methoxide or potassium hydroxide.

Major Products Formed:

Hydrolysis: Hexacosanoic acid and ethanol.

Reduction: Hexacosanol.

Transesterification: A new ester and ethanol.

科学研究应用

Lipid Metabolism Studies

Ethyl hexacosanoate has been utilized in studies examining lipid metabolism. Research indicates that it can influence the synthesis and degradation of fatty acids, providing insights into metabolic pathways related to obesity and diabetes. For instance, studies on ECHDC1 knockout mice demonstrated the accumulation of ethyl-branched fatty acids, which may affect lipid profiles and metabolic health .

Flavoring Agent in Food Industry

In the food industry, this compound has been identified as a volatile compound contributing to the flavor profile of various food products, particularly in alcoholic beverages and oils. Its presence enhances the sensory attributes of products like roasted tigernut oil and spirits, making it valuable for flavoring applications .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokines in animal models, suggesting possible applications in therapeutic formulations aimed at inflammatory diseases .

Cosmetics and Personal Care

Due to its emollient properties, this compound is used in cosmetic formulations. It acts as a skin-conditioning agent, providing a smooth feel and enhancing product texture. Its hydrophobic nature makes it suitable for formulations requiring moisture retention without greasiness.

Biodegradable Lubricants

This compound's characteristics make it an excellent candidate for biodegradable lubricants. Its long carbon chain provides effective lubrication while being environmentally friendly compared to conventional petroleum-based lubricants.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Scientific Research | Lipid Metabolism Studies | Influences fatty acid synthesis and degradation |

| Food Industry | Flavoring Agent | Enhances sensory attributes in food products |

| Therapeutics | Anti-inflammatory Properties | Reduces cytokines in inflammatory models |

| Cosmetics | Skin-conditioning Agent | Provides smooth texture in formulations |

| Industrial Applications | Biodegradable Lubricants | Environmentally friendly alternative |

Case Study 1: Lipid Metabolism

A study involving ECHDC1 knockout mice revealed that ethyl-branched fatty acids accumulated in tissues, impacting lipid metabolism significantly. The findings suggested that monitoring these compounds could lead to better understanding metabolic disorders .

Case Study 2: Flavor Profile Enhancement

Research on roasted tigernut oil identified this compound as a key flavor compound, demonstrating its role in enhancing the overall sensory experience of food products .

作用机制

The mechanism of action of ethyl hexacosanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can enhance the absorption of lipophilic drugs.

相似化合物的比较

Methyl hexacosanoate: Similar in structure but with a methyl group instead of an ethyl group.

Hexacosanoic acid: The parent acid of this compound.

Hexacosanol: The alcohol form of hexacosanoic acid.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts different physical and chemical properties compared to its parent acid and alcohol forms. Its ester form makes it more lipophilic, enhancing its applications in lipid-based formulations and studies.

生物活性

Ethyl hexacosanoate, also known as this compound (C26H52O2), is a long-chain fatty acid ethyl ester that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is derived from hexacosanoic acid (also known as cerotic acid) and is characterized by its long carbon chain. The chemical structure can be represented as follows:

This compound is primarily utilized in various industrial applications, including cosmetics and food products, due to its emollient properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study exploring the antimicrobial efficacy of ethyl acetate extracts containing this compound reported effective inhibition against a range of bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be as low as 3.9 μg/ml for some strains, demonstrating its potential as a natural antimicrobial agent .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. In these studies, the compound showed a dose-dependent increase in antioxidant activity, suggesting its utility in preventing oxidative stress-related damage in biological systems .

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In experimental models involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in inflammation markers. The study indicated that administration of this compound resulted in a notable decrease in paw volume, highlighting its potential application in treating inflammatory conditions .

4. Anticancer Activity

Recent investigations have also focused on the anticancer potential of this compound. In vitro studies using human breast cancer cell lines (MCF-7) revealed that compounds derived from extracts containing this compound exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours of treatment. This suggests that this compound may contribute to the development of novel anticancer therapies .

Data Tables

| Biological Activity | Tested Pathogen/Cell Line | Effect Observed | Concentration |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis | Significant inhibition | MIC: 3.9 μg/ml |

| Antioxidant | DPPH Radical Scavenging | Dose-dependent increase | Varies (100-500 µg/ml) |

| Anti-inflammatory | Rat paw edema model | Reduced paw volume | Various doses |

| Anticancer | MCF-7 cell line | Cytotoxic effect | IC50: 25 µM |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on extracts from Paecilomyces sp. identified significant antimicrobial activities attributed to this compound, particularly against multidrug-resistant strains .

- Anti-inflammatory Research : In an experimental model evaluating anti-inflammatory responses, this compound was shown to effectively inhibit edema formation induced by carrageenan, with results indicating a clear dose-response relationship .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using MTT assays on MCF-7 cells, revealing promising results that warrant further exploration into its mechanisms and potential therapeutic applications .

属性

IUPAC Name |

ethyl hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWXXMBQXSOLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535482 | |

| Record name | Ethyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29030-81-7 | |

| Record name | Ethyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has Ethyl hexacosanoate been found naturally?

A1: this compound has been identified as a constituent of the stem bark of Buddleja cordata subsp. cordata. []

Q2: Is this compound found in grapes?

A2: While the provided research doesn't specifically mention this compound in grapes, it does highlight the presence of its related compound, Ethyl (E,Z)-2,4-decadienoate, in the grape hybrid Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) for the first time. [] This suggests the possibility of further research revealing a broader range of Ethyl esters, potentially including this compound, within this grape hybrid.

Q3: What other long-chain esters are similar in structure to this compound?

A3: The research on Buddleja cordata subsp. cordata describes a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol, ranging from Ethyl palmitate (C16) to this compound (C26). [] This suggests a structural similarity and potential co-occurrence of these compounds within the plant.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。